Iodofluoroacetamide
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Overview
Description
Iodofluoroacetamide is an organic compound characterized by the presence of both iodine and fluorine atoms attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodofluoroacetamide typically involves the halogenation of acetamide derivatives. One common method includes the reaction of fluoroacetamide with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The process often includes steps such as:
Halogenation: Introduction of iodine and fluorine atoms to the acetamide backbone.
Purification: Techniques like recrystallization or chromatography to isolate the pure compound.
Quality Control: Analytical methods such as NMR and mass spectrometry to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions: Iodofluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine or fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties.
Addition Reactions: It can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation might produce carboxylic acids or other oxidized forms.
Scientific Research Applications
Iodofluoroacetamide has diverse applications across several scientific disciplines:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which iodofluoroacetamide exerts its effects often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activities, particularly those involving cysteine residues. The compound’s ability to form covalent bonds with these sites makes it a valuable tool in studying protein function and interactions.
Molecular Targets and Pathways:
Enzymes: Targets cysteine proteases and other enzymes with nucleophilic active sites.
Pathways: Involved in pathways related to protein degradation, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Iodofluoroacetamide can be compared with other halogenated acetamides such as:
Fluoroacetamide: Known for its use as a rodenticide and its toxic effects on the citric acid cycle.
Chloroacetamide: Used in various industrial applications and as a herbicide.
Bromoacetamide: Employed in organic synthesis and biochemical research.
Uniqueness: The presence of both iodine and fluorine atoms in this compound imparts unique reactivity and biological activity, distinguishing it from its counterparts. This dual halogenation can enhance its effectiveness in specific applications, particularly in biochemical assays and medicinal chemistry.
By understanding the properties, synthesis, and applications of this compound, researchers can better leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-fluoro-2-iodoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAQRIPIOXEBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382051 |
Source
|
Record name | 2-fluoro-2-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-13-0 |
Source
|
Record name | 2-fluoro-2-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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